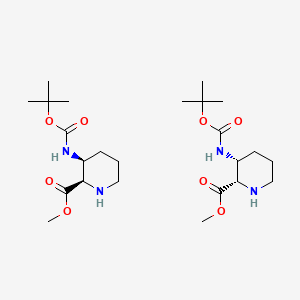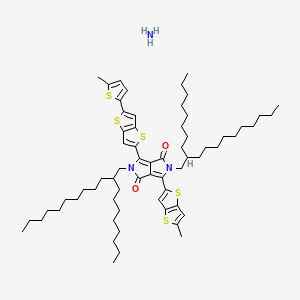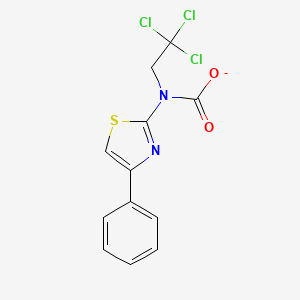
Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido carbámico, (4-fenil-2-tiazolyl)-, éster 2,2,2-tricloroetílico (9CI) es un compuesto químico con la fórmula molecular C12H8Cl3N2O2S. Se conoce por su estructura única, que incluye un grupo fenilo, un anillo de tiazol y un grupo éster tricloroetílico. Este compuesto se utiliza en varias aplicaciones de investigación científica debido a sus distintivas propiedades químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido carbámico, (4-fenil-2-tiazolyl)-, éster 2,2,2-tricloroetílico (9CI) generalmente implica la reacción de 4-fenil-2-tiazolilamina con cloroformiato de tricloroetilo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-5 °C para controlar la velocidad de reacción y el rendimiento .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a una mayor eficiencia y escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido carbámico, (4-fenil-2-tiazolyl)-, éster 2,2,2-tricloroetílico (9CI) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo tricloroetílico con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos o sulfones.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Ácido carbámico, (4-fenil-2-tiazolyl)-, éster 2,2,2-tricloroetílico (9CI) tiene varias aplicaciones de investigación científica:
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de ácido carbámico, (4-fenil-2-tiazolyl)-, éster 2,2,2-tricloroetílico (9CI) implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido carbámico, (4-fenil-2-tiazolyl)-, éster metílico
- Ácido carbámico, (4-fenil-2-tiazolyl)-, éster etílico
- Ácido carbámico, (4-fenil-2-tiazolyl)-, éster isopropílico
Unicidad
Ácido carbámico, (4-fenil-2-tiazolyl)-, éster 2,2,2-tricloroetílico (9CI) es único debido a su grupo éster tricloroetílico, que imparte reactividad química y estabilidad distintas en comparación con otros ésteres. Esta singularidad lo hace valioso en aplicaciones sintéticas e investigativas específicas .
Propiedades
Fórmula molecular |
C12H8Cl3N2O2S- |
|---|---|
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
N-(4-phenyl-1,3-thiazol-2-yl)-N-(2,2,2-trichloroethyl)carbamate |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-17(11(18)19)10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)/p-1 |
Clave InChI |
BCTUACTWEOKJOT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N(CC(Cl)(Cl)Cl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




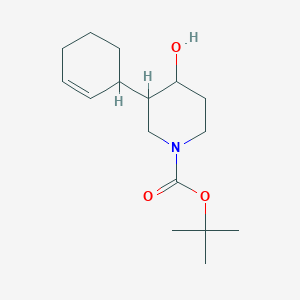
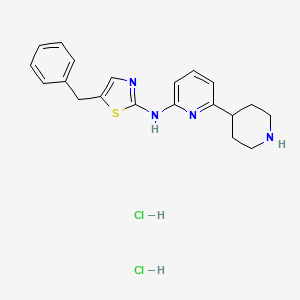
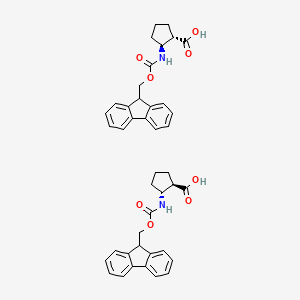

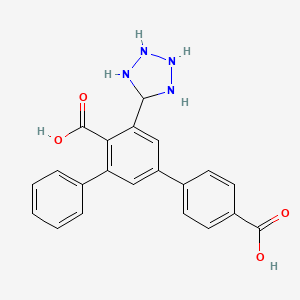
![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)

![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)


